5,5-Dimethyloxan-3-one
Overview
Description
5,5-Dimethyloxan-3-one is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound is known for its unique physicochemical and biological properties, making it valuable in various scientific experiments. It is commonly used in medical, environmental, and industrial research due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,5-Dimethyloxan-3-one involves several synthetic routes. One common method includes the condensation of 4-methyl-3-pentenyl-2-one with diethyl malonate to form 5,5-dimethyl-1,3-cyclohexyldione . This intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of an alkaline reagent to produce 5,5-dimethyl-1,3-cyclohexyldiketodioxime . Finally, catalytic hydrogenation reduction of this diketodioxime using a metal catalyst yields 5,5-dimethyl-1,3-cyclohexamethylenediamine .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is designed to ensure high yield and purity, with gas-phase purity and content reaching above 98.0% . The method is optimized for safety and simplicity, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloxan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5,5-Dimethyloxan-3-one has numerous applications in scientific research, including:
Chemistry: It is used as a monomer in ring-opening polymerization reactions with trimethylene carbonate, catalyzed by aluminoxanes.
Biology: The compound’s unique properties make it useful in various biological experiments and studies.
Medicine: It has potential therapeutic applications due to its biological activity and effects on cell function.
Industry: The compound is employed in the production of various industrial products, including polymers and other materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with cellular components, influencing cell function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexamethylenediamine: This compound shares a similar structure but differs in its functional groups and reactivity.
Trimethylene carbonate: Often used in conjunction with 5,5-Dimethyloxan-3-one in polymerization reactions.
Uniqueness
This compound is unique due to its specific cyclic ketone structure, which imparts distinct physicochemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
5,5-dimethyloxan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZACLUDXFJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)COC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10763659 | |
Record name | 5,5-Dimethyloxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111826-28-9 | |
Record name | 5,5-Dimethyloxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.